2-(3,5-Dimethylphenoxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOUWTVDUAXLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307320 | |
| Record name | Ethanol, 2-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5960-05-4 | |
| Record name | NSC190717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Crystallographic Investigations of Phenoxyethanol Derivatives
Single Crystal X-ray Diffraction Analysis of Related Isomers and Analogues
While a crystallographic analysis for 2-(3,5-dimethylphenoxy)ethanol is not publicly available, detailed studies on closely related isomers and analogues provide significant insight into the structural chemistry of this class of compounds. A key example is the single-crystal X-ray diffraction analysis of 2-(2,5-Dimethylphenoxy)ethanol (B1361534) , an isomer of the target compound. iucr.org The structure of this isomer was determined at a low temperature of 93 K to minimize thermal vibrations, allowing for a precise determination of atomic positions. iucr.org
Investigations have also been extended to other analogues, such as racemic 3-(3,5-dimethylphenoxy)propane-1,2-diol , where single-crystal X-ray diffraction was used to examine and identify different supramolecular motifs. semanticscholar.orgresearchgate.net Such analyses are fundamental for establishing structure-property relationships, as the specific crystalline form can influence physical characteristics. mdpi.com The data obtained from these studies, including unit cell dimensions and space group symmetry, form the basis for a detailed analysis of molecular geometry and packing. iucr.org
Table 1: Crystal Data for 2-(2,5-Dimethylphenoxy)ethanol iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 8.274 (3) |
| b (Å) | 13.745 (4) |
| c (Å) | 17.113 (5) |
| Volume (ų) | 1946.2 (11) |
| Z (molecules/unit cell) | 8 |
| Temperature (K) | 93 |
Analysis of Molecular Structure and Conformation in the Solid State
The crystal structure of 2-(2,5-dimethylphenoxy)ethanol reveals two crystallographically independent molecules (A and B) in the asymmetric unit. iucr.org This means that within the repeating unit of the crystal, there are two molecules that have slightly different positions and conformations before the fundamental symmetry operations of the space group are applied.
In the crystal structure of the isomer 2-(2,5-dimethylphenoxy)ethanol, both independent molecules exhibit an approximately planar structure, excluding the hydrogen atoms of the terminal hydroxyl groups. iucr.org The root-mean-square (r.m.s.) deviation of atoms from the mean plane is 0.0281 Å for one molecule and 0.0144 Å for the other, indicating a high degree of planarity for the core structure. iucr.org
A key conformational feature of phenoxyethanol (B1677644) derivatives is the orientation of the C-O-C-C backbone. In the solid-state structure of 2-(2,5-dimethylphenoxy)ethanol, the ethylene (B1197577) dioxy group (O-C-C-O) in both independent molecules adopts a gauche conformation. iucr.org This conformation is common for ethylene glycol fragments as it can be stabilized by intramolecular effects and is often favored in crystal packing.
Characterization of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal is directed by a network of intermolecular forces. For phenoxyethanol derivatives, hydrogen bonding involving the terminal hydroxyl group is a primary and directional interaction that strongly influences the crystal packing.
In the crystal of 2-(2,5-dimethylphenoxy)ethanol, the molecules are linked by intermolecular O-H···O hydrogen bonds. iucr.org Specifically, the hydroxyl group of one molecule acts as a hydrogen bond donor to the ether oxygen of a neighboring molecule. This interaction is the defining feature of the supramolecular assembly in the crystal. The geometric parameters of these hydrogen bonds indicate a strong interaction. iucr.org
Table 2: Hydrogen Bond Geometry for 2-(2,5-Dimethylphenoxy)ethanol (Distances in Å, Angle in °) iucr.org
| D–H···A | D–H | H···A | D···A | D–H···A |
|---|---|---|---|---|
| O2–H2···O4ⁱ | 0.84 | 1.82 | 2.623 (3) | 159 |
| O4–H4···O2ⁱⁱ | 0.84 | 1.80 | 2.626 (3) | 167 |
Symmetry codes: (i) -x+1, -y+1, z+1/2; (ii) -x+1/2, y+1/2, z+1/2
The specific O-H···O hydrogen bonding pattern in 2-(2,5-dimethylphenoxy)ethanol results in the formation of infinite one-dimensional chains. iucr.org These chains extend along the a-axis of the crystal lattice. iucr.org The two independent molecules, A and B, alternate within this chain, linked head-to-tail by the hydrogen bonds. This chain motif is a common supramolecular synthon in crystals of molecules containing both hydrogen bond donor and acceptor groups.
Polymorphism and Solid-State Structural Diversity in Related Phenoxyethanol Derivatives
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in chemistry and materials science. The different polymorphs of a compound can exhibit variations in physical properties such as melting point, solubility, and stability. In the context of phenoxyethanol derivatives, the potential for polymorphism and the study of their solid-state structural diversity are crucial for understanding how molecular-level changes influence macroscopic properties. While crystallographic data for this compound is not extensively reported, investigations into closely related derivatives provide significant insights into the structural behavior of this class of compounds.
Research into substituted phenoxyethanols reveals that the nature and position of substituents on the phenyl ring, along with the conformations of the flexible ethanol (B145695) side chain, play a critical role in dictating the crystal packing and intermolecular interactions. These interactions, primarily hydrogen bonding and van der Waals forces, govern the resulting solid-state architecture and can give rise to structural diversity, including the formation of different polymorphic forms. For instance, general observations in other derivatives, such as 2-(2-Amino-4-methylphenoxy)ethanol, indicate that the choice of recrystallization solvent can lead to different crystalline forms, a common indicator of polymorphism.
A detailed crystallographic study has been conducted on 2-(2,5-Dimethylphenoxy)ethanol, an isomer of the title compound, which provides a valuable model for understanding the structural characteristics of dimethyl-substituted phenoxyethanols. nih.gov The crystal structure was determined using single-crystal X-ray diffraction. A key finding of this investigation is the presence of two crystallographically independent molecules (labeled A and B) in the asymmetric unit, which highlights the potential for subtle conformational differences to exist simultaneously within a single crystal lattice. nih.gov
Both independent molecules are nearly planar, excluding the hydroxyl groups. nih.gov However, a significant conformational difference is observed in the torsion angles of the ethylenedioxy groups, which adopt a gauche conformation. nih.gov This conformational flexibility is a key driver of structural diversity in phenoxyethanol derivatives. In the crystal, the molecules are linked by O—H···O hydrogen bonds, forming one-dimensional chains that extend along the a-axis. nih.gov This hydrogen bonding motif is a dominant feature that directs the crystal packing.
The crystallographic data for 2-(2,5-Dimethylphenoxy)ethanol is summarized in the table below.
Table 1: Crystallographic Data for 2-(2,5-Dimethylphenoxy)ethanol
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄O₂ |
| Molecular Weight ( g/mol ) | 166.22 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 8.274 (3) |
| b (Å) | 13.745 (4) |
| c (Å) | 17.113 (5) |
| Volume (ų) | 1946.2 (11) |
| Z | 8 |
| Temperature (K) | 93 |
Data sourced from Ukai & Okuno (2013). nih.gov
The existence of two independent molecules in the unit cell of 2-(2,5-Dimethylphenoxy)ethanol underscores the low energy barrier for different conformations, suggesting that other derivatives, such as this compound, could also exhibit complex crystalline arrangements or potentially polymorphism. The introduction of different or additional substituents, such as halogens, would further alter the electronic and steric profile of the molecule. For example, the synthesis of derivatives like 2-(4-bromo-3,5-dimethylphenoxy)ethanol and 2-((4-chloro-3,5-xylyl)oxy)ethanol has been described. ontosight.ai While their full crystal structures are not detailed in these reports, the presence of bulky and electronegative halogen atoms would almost certainly lead to different packing motifs and intermolecular interactions compared to their non-halogenated counterparts, contributing to the rich structural diversity of the phenoxyethanol family.
Computational and Theoretical Studies of 2 3,5 Dimethylphenoxy Ethanol and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering a way to solve the Schrödinger equation for molecular systems. These methods are used to predict a wide array of molecular properties, from equilibrium geometries to electronic behavior.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a prominent computational method used to determine the electronic structure of many-body systems, such as atoms and molecules. It is widely favored for its balance of computational efficiency and accuracy. The primary goal of geometry optimization is to find the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional shape.
The process begins with an initial guess of the molecular geometry. The DFT method then calculates the energy of this arrangement and the forces acting on each atom. The atomic positions are adjusted iteratively to minimize these forces, leading to a lower energy structure. This process is repeated until a stable structure, or a minimum on the potential energy surface, is found. Functionals like B3LYP and M06-2X are commonly used in DFT calculations for their reliability in predicting molecular structures and energies. For example, studies on aromatic ethers and related phenol (B47542) derivatives often employ DFT with the B3LYP functional to obtain reliable geometries and energetic properties.
Below is an illustrative table of optimized geometric parameters that could be obtained for 2-(3,5-Dimethylphenoxy)ethanol using a DFT calculation, such as at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | O-C (ethyl) | 1.43 Å |
| Bond Length | C-C (ethyl) | 1.52 Å |
| Bond Length | C-O (alcohol) | 1.42 Å |
| Bond Angle | C-O-C (ether) | 118.5° |
| Dihedral Angle | C-C-O-C | 178.2° |
Note: These are representative values to illustrate typical DFT output for an aromatic ether.
Basis Set Selection and Validation in Computational Models
The choice of a basis set is a critical step in quantum chemical calculations, as it dictates the accuracy of the results within the limits of the chosen theoretical method. A basis set is a set of mathematical functions used to represent the atomic orbitals within a molecule. The quality of a basis set is determined by its size and flexibility; larger and more flexible basis sets provide more accurate descriptions of the electronic distribution but at a higher computational cost.
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).
Pople Basis Sets : These are split-valence basis sets, meaning they use multiple functions to describe the valence orbitals, providing more flexibility where chemical bonding occurs. The * or (d,p) notation indicates the addition of polarization functions, which allow for orbital shapes to be distorted, a crucial factor in describing chemical bonds. The ++ indicates the addition of diffuse functions, which are important for describing anions and weak interactions.
Correlation-Consistent Basis Sets : These are designed to systematically converge towards the complete basis set limit, making them suitable for high-accuracy calculations.
Validation is the process of ensuring that the chosen computational model—the combination of the theoretical method and the basis set—accurately reproduces known experimental data or results from higher-level computations. For a molecule like this compound, validation might involve comparing calculated geometric parameters with experimental X-ray crystallography data, if available. The model is considered validated if the computational results are within a satisfactory range of accuracy compared to the real-world data.
The following table compares common basis sets and their typical applications.
| Basis Set | Description | Typical Application |
| STO-3G | Minimal basis set | Low-cost, preliminary calculations |
| 6-31G(d) | Split-valence with polarization on heavy atoms | Routine geometry optimizations for organic molecules |
| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions | Accurate energy and geometry calculations, systems with anions or weak interactions |
| cc-pVTZ | Correlation-consistent, triple-zeta quality | High-accuracy calculations where electron correlation is important |
Electronic Structure Analysis
Electronic structure analysis delves into the arrangement and energies of electrons within a molecule. These analyses provide a deep understanding of a molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO : This orbital can be thought of as the valence band maximum. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity).
LUMO : This orbital is analogous to the conduction band minimum. Its energy level indicates the molecule's ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial descriptor of molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from a low-energy HOMO to a high-energy LUMO.
A small HOMO-LUMO gap suggests high chemical reactivity and lower stability.
For this compound and its analogues, FMO analysis can predict how substituents on the aromatic ring affect the molecule's reactivity. For instance, electron-donating groups would be expected to raise the HOMO energy, making the molecule a better electron donor.
An illustrative table of FMO properties for this compound and related phenol analogues is shown below.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenol | -6.79 | -0.98 | 5.81 |
| 2-Nitrophenol | -7.45 | -2.45 | 5.00 |
| 2-Aminophenol | -5.98 | -0.68 | 5.30 |
| This compound (Hypothetical) | -6.50 | -0.85 | 5.65 |
Note: Values for phenol, 2-nitrophenol, and 2-aminophenol are based on DFT B3LYP/6-311G(d,p) calculations. The value for the title compound is hypothetical for illustrative purposes.
Electrostatic Potential (ESP) Mapping
A Molecular Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how molecules will interact with each other and for identifying reactive sites. The map is colored based on the electrostatic potential:
Red : Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.
Blue : Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack.
Green/Yellow : Regions of neutral or intermediate potential.
For this compound, an ESP map would show negative potential (red) around the oxygen atoms of the ether and alcohol groups, indicating these are sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor. Studies on phenol and its derivatives consistently show these patterns, which are crucial for understanding their reactivity and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects.
A key feature of NBO analysis is the study of donor-acceptor interactions using second-order perturbation theory. This analysis quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often described as hyperconjugation, are crucial for understanding molecular stability and structure. The stabilization energy E(2) is calculated as:
E(2) = ΔEij = qi * (Fij)2 / (εj - εi)
where qi is the donor orbital occupancy, εi and εj are the energies of the donor and acceptor orbitals, and Fij is the off-diagonal NBO Fock matrix element.
The following table illustrates a potential NBO analysis output for a key interaction in the molecule.
| Donor NBO (i) | Occupancy | Acceptor NBO (j) | Occupancy | E(2) (kcal/mol) |
| LP (1) O-ether | 1.98 e | σ* (C-C) | 0.02 e | 5.2 |
| LP (2) O-ether | 1.85 e | σ* (C-aryl) | 0.03 e | 20.1 |
| LP (1) O-alcohol | 1.97 e | σ* (C-H) | 0.01 e | 1.8 |
Note: These are representative values illustrating the type of data obtained from an NBO analysis for donor-acceptor interactions.
Vibrational Frequency Analysis and Spectroscopic Correlation (Theoretical vs. Experimental)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Computational methods, particularly those based on density functional theory (DFT), are instrumental in assigning the vibrational modes observed in experimental spectra.
Theoretical calculations for analogues like 2-phenoxyethanol (B1175444) have been performed to predict their vibrational frequencies. nih.gov These calculations typically involve geometry optimization of the molecule's various possible conformations, followed by frequency calculations at the optimized geometry. For 2-phenoxyethanol, studies have shown that the molecule predominantly exists in non-planar gauche conformations, which are stabilized by intramolecular interactions. nih.gov The vibrational frequencies computed for the lowest energy gauche structure can then be correlated with experimental IR and Raman spectra. nih.gov
A comparison between theoretical and experimental vibrational frequencies for an analogous compound, 2-phenoxyethanol, reveals the accuracy of the computational models. The table below presents a tentative assignment of some key vibrational modes for 2-phenoxyethanol based on DFT calculations at the B3LYP level. nih.gov
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for 2-Phenoxyethanol This table is based on data for the analogue 2-phenoxyethanol and serves as an illustrative example.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) |
|---|---|---|
| O-H Stretch | ~3400 | 3380 |
| C-H Stretch (Aromatic) | ~3050-3100 | 3060 |
| C-H Stretch (Aliphatic) | ~2850-2950 | 2875, 2935 |
| C=C Stretch (Aromatic Ring) | ~1600 | 1599 |
| C-O-C Stretch (Ether) | ~1240 | 1245 |
| O-H Bend | ~1350 | 1355 |
| C-O Stretch (Alcohol) | ~1080 | 1085 |
Discrepancies between theoretical and experimental values are common and can be attributed to factors such as the computational level of theory, basis set selection, and the fact that calculations often model a single molecule in the gas phase, whereas experiments are typically conducted on bulk samples where intermolecular interactions are present. Scaling factors are often applied to the calculated frequencies to improve their agreement with experimental data. For this compound, one would expect to see additional vibrational modes corresponding to the methyl group C-H stretching and bending vibrations.
Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular interactions play a crucial role in determining the physical and chemical properties of molecular systems. For this compound, the presence of a hydroxyl group and an ether oxygen atom allows for a variety of intermolecular interactions, with hydrogen bonding being the most significant.
Computational modeling can be used to investigate the nature and strength of these interactions. Quantum chemical calculations can determine the geometries and binding energies of dimers and larger clusters of molecules. For instance, studies on the self-assembly of co-crystals involving aromatic ethers highlight the importance of N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions, in the formation of supramolecular structures. rsc.org
In the context of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds with neighboring molecules. The ether oxygen can also act as a hydrogen bond acceptor. These interactions are critical in the liquid state and in the solid state, influencing properties such as boiling point, viscosity, and crystal packing.
Molecular dynamics (MD) simulations can provide a more dynamic picture of intermolecular interactions in the condensed phase. By simulating the movement of a large ensemble of molecules over time, MD can reveal details about the structure and dynamics of hydrogen-bonded networks. For analogous systems like liquid ethanol (B145695), MD simulations have been used to understand the complex hydrogen-bonding patterns and their influence on the liquid's properties. niscpr.res.in A computational study of a ternary mixture of cyclohexylamine, ethanol, and benzene (B151609) using DFT showed that the interaction between the amine and ethanol molecules via hydrogen bonding was significant. niscpr.res.in
Reaction Mechanism Elucidation through Computational Methods
The biotransformation of the closely related 2-phenoxyethanol has been studied, and its major metabolites are phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA). nih.gov This suggests that the primary metabolic reactions are oxidation of the primary alcohol group to a carboxylic acid and hydroxylation of the aromatic ring.
Computational methods could be employed to investigate the mechanisms of these oxidation reactions. For the alcohol oxidation, a plausible mechanism would involve alcohol dehydrogenase and aldehyde dehydrogenase enzymes. A theoretical study could model the substrate-enzyme interactions and the key bond-breaking and bond-forming steps in the active site. Such studies often use quantum mechanics/molecular mechanics (QM/MM) methods to treat the reactive center quantum mechanically while the surrounding protein and solvent are treated with classical molecular mechanics.
Prediction of Molecular Properties (e.g., Dipole Moments, Nonlinear Optics)
Computational methods are widely used to predict a variety of molecular properties, providing valuable information that can complement or precede experimental measurements. protoqsar.com For this compound, properties such as the dipole moment and nonlinear optical (NLO) properties can be calculated using quantum chemical methods.
Nonlinear optical (NLO) properties describe how a material responds to intense electromagnetic fields, such as those from a laser. Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. Computational methods can be used to calculate the first hyperpolarizability (β), a molecular property that is a measure of the second-order NLO response. Molecules with a large ground-state dipole moment and a significant difference between the ground-state and excited-state dipole moments often exhibit large β values. The presence of an electron-donating ether group and an aromatic ring in this compound suggests that it could possess NLO properties, which could be quantified through computational calculations.
The following table illustrates the types of molecular properties that can be predicted computationally.
Table 2: Computationally Predictable Molecular Properties
| Property | Computational Method | Relevance |
|---|---|---|
| Dipole Moment | DFT, MP2 | Polarity, intermolecular forces, solubility |
| Polarizability | DFT, MP2 | Response to electric fields, refractive index |
| First Hyperpolarizability (β) | DFT, HF | Nonlinear optical properties |
| Ionization Potential | DFT, MP2 | Ease of removing an electron, reactivity |
| Electron Affinity | DFT, MP2 | Ability to accept an electron, reactivity |
| HOMO-LUMO Gap | DFT, HF | Electronic transitions, chemical reactivity, kinetic stability |
These computational predictions can guide the synthesis of new materials with desired properties and provide a deeper understanding of the structure-property relationships of this compound and its analogues.
Applications of 2 3,5 Dimethylphenoxy Ethanol As a Building Block in Complex Molecule Synthesis
Synthesis of Pharmaceutical Intermediates and Precursors
The structural framework of 2-(3,5-Dimethylphenoxy)ethanol is a valuable starting point for the creation of intermediates used in the pharmaceutical industry. Its phenoxy group and reactive terminal alcohol can be systematically modified to build precursors for therapeutically active compounds.
Precursors for Biguanide (B1667054) Derivatives
Biguanide derivatives are a class of compounds known for their medicinal properties. The synthesis of biguanide precursors from this compound is a multi-step process that hinges on converting the terminal alcohol group into a primary amine. This transformation creates a phenoxy ethylamine (B1201723) derivative, which can then be reacted to form the biguanide structure.
A general pathway for this conversion involves two key stages. First, the hydroxyl group of this compound is replaced with a halogen, typically chlorine, to form an intermediate like 1-(2-chloroethoxy)-3,5-dimethylbenzene. This intermediate is then reacted with a source of ammonia (B1221849) or a protected amine equivalent, such as potassium phthalimide (B116566) followed by hydrolysis, to yield the target 2-(3,5-dimethylphenoxy)ethylamine. google.com
Once the amine precursor is synthesized, it can be reacted with cyanoguanidine under acidic conditions to form the desired biguanide derivative. This reaction involves the nucleophilic attack of the newly formed amine onto the nitrile group of cyanoguanidine.
Table 1: Synthetic Pathway to Biguanide Precursors
| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Thionyl chloride (SOCl₂) or similar | 1-(2-Chloroethoxy)-3,5-dimethylbenzene | Conversion of alcohol to a leaving group (chloride) |
| 2 | 1-(2-Chloroethoxy)-3,5-dimethylbenzene | Potassium phthalimide, followed by hydrazine (B178648) or acid hydrolysis | 2-(3,5-Dimethylphenoxy)ethylamine | Introduction of the primary amine group |
| 3 | 2-(3,5-Dimethylphenoxy)ethylamine | Cyanoguanidine, HCl | N-[2-(3,5-Dimethylphenoxy)ethyl]imidodicarbonimidic diamide (B1670390) (A biguanide derivative) | Formation of the biguanide moiety |
Incorporation into Phenoxyacetic Acid Derivatives
Phenoxyacetic acid and its derivatives are recognized as important structural motifs in various pharmaceuticals. The conversion of this compound into its corresponding acetic acid derivative is achieved through the oxidation of the primary alcohol. This process directly transforms the ethanol (B145695) side chain into a carboxylic acid group.
In biological systems, 2-phenoxyethanol (B1175444) is known to be metabolized into phenoxyacetic acid. uzh.chnih.gov This biotransformation can be replicated in the laboratory using various oxidizing agents. Standard oxidation protocols for primary alcohols, such as using chromium-based reagents or other milder, more selective methods, can be employed to achieve this conversion with high efficiency. researchgate.netjocpr.com The resulting 2-(3,5-Dimethylphenoxy)acetic acid serves as a crucial intermediate that can be further modified, for example, by forming amides or esters at the carboxylic acid position.
Table 2: Oxidation to Phenoxyacetic Acid Derivative
| Reaction | Starting Material | Reagent Example | Product |
|---|---|---|---|
| Oxidation | This compound | Imidazolium dichromate jocpr.com | 2-(3,5-Dimethylphenoxy)acetic acid |
Development of Agrochemical Building Blocks
The phenoxyacetic acid scaffold is not only significant in pharmaceuticals but also forms the basis for a major class of agrochemicals, specifically auxinic herbicides. scielo.brwikipedia.org These compounds mimic the plant growth hormone indoleacetic acid, leading to uncontrolled growth and eventual death in targeted broad-leaf weeds. wikipedia.org
By converting this compound into 2-(3,5-Dimethylphenoxy)acetic acid through the oxidation process described previously, a building block for potential new herbicidal agents is created. The specific substitution pattern on the phenyl ring, in this case, the 3,5-dimethyl groups, is a key determinant of the compound's biological activity, selectivity, and environmental persistence. mdpi.com Therefore, this compound is a valuable precursor for synthesizing and studying novel phenoxyacetic acid-based herbicides, which are widely used in agriculture for weed control. researchgate.netjetir.org
Incorporation into Specialty Chemicals and Advanced Materials
Beyond its use in life sciences, this compound is a precursor for advanced materials and specialty chemicals, where its structural features contribute to the unique properties of the final product.
Synthesis of Substituted Phthalocyanines
Phthalocyanines are large, aromatic macrocyclic compounds used as robust dyes and functional materials in electronics and photodynamic therapy. Their properties can be fine-tuned by attaching various substituents to their periphery. The 2-(3,5-dimethylphenoxy)ethoxy group can be introduced onto a phthalocyanine (B1677752) macrocycle to enhance solubility and modify its electronic and aggregation properties.
The synthesis begins by creating a substituted phthalonitrile (B49051) precursor. This is typically achieved through a nucleophilic aromatic substitution reaction. The alkoxide of this compound (formed by reacting it with a strong base) is reacted with a phthalonitrile bearing a leaving group, such as a nitro or halo group (e.g., 3-nitrophthalonitrile). This reaction attaches the 2-(3,5-dimethylphenoxy)ethoxy side chain to the phthalonitrile core.
The final step is the cyclotetramerization of the substituted phthalonitrile. Four molecules of the precursor are heated in the presence of a metal salt (like zinc chloride or cobalt chloride) or a strong organic base (like DBU) to form the corresponding metallophthalocyanine, a highly stable and intensely colored molecule.
Utilization in Multi-Step Organic Synthesis
The applications detailed above highlight that this compound is rarely used in a single step but is instead a crucial starting point for more extensive synthetic sequences. The construction of complex molecules from simpler ones is the essence of multi-step organic synthesis. rsc.org
These examples demonstrate the strategic importance of this compound. It provides a readily available scaffold that, through a series of planned reactions, can be elaborated into diverse and valuable high-value chemical compounds for a range of industries.
Synthesis and Academic Utility of 2 3,5 Dimethylphenoxy Ethanol Derivatives
Stereoselective Synthesis of Chiral Derivatives
The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. While specific methods for the stereoselective synthesis of chiral derivatives of 2-(3,5-Dimethylphenoxy)ethanol are not extensively documented, general principles of asymmetric synthesis can be applied. Methodologies such as kinetic resolution of racemic alcohols, often catalyzed by lipases, are widely used for producing enantiomerically pure alcohols. In this process, an enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer from the unreacted one.
Another powerful strategy is the asymmetric reduction of a corresponding ketone precursor, 2-(3,5-dimethylphenoxy)acetophenone. This can be achieved using chiral reducing agents or catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. These catalytic systems can provide high enantioselectivity, leading to the desired chiral alcohol.
Table 1: General Methods for Stereoselective Synthesis of Chiral Alcohols
| Method | Description | Key Reagents/Catalysts |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of a racemic alcohol. | Lipases (e.g., Novozym 435), acyl donor. |
| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone. | Chiral metal catalysts (e.g., Ru, Rh, Ir complexes), chiral reducing agents. |
| Chiral Pool Synthesis | Synthesis starting from a readily available chiral molecule. | Chiral starting materials (e.g., amino acids, terpenes). |
Preparation of Optically Pure Analogues for Chiral Auxiliary Applications
Optically pure alcohols are valuable as chiral auxiliaries, which are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While the direct application of this compound analogues as chiral auxiliaries is not widely reported, their structural features suggest potential in this area. A chiral auxiliary should ideally be easy to install, effectively control stereochemistry, and be readily removable.
The hydroxyl group of an optically pure this compound derivative could be attached to a prochiral substrate, for instance, through an ester or ether linkage. The bulky 3,5-dimethylphenyl group could then sterically direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recovered for reuse. The development of such auxiliaries often involves screening a library of related structures to find the optimal balance of steric and electronic properties for high diastereoselectivity.
Derivatization for Functional Material Research
Phenoxyethanol (B1677644) derivatives can be chemically modified to create new functional materials with specific optical, electronic, or thermal properties. The aromatic ring and the hydroxyl group of this compound serve as convenient handles for derivatization.
For instance, the introduction of polymerizable groups, such as acrylates or methacrylates, onto the hydroxyl group would allow for the incorporation of the 2-(3,5-dimethylphenoxy) moiety into polymers. This could influence the polymer's properties, such as its refractive index, thermal stability, or gas permeability. Furthermore, functional groups can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. For example, nitration followed by reduction could introduce amino groups, which are useful for further functionalization or for creating materials with specific electronic properties.
Table 2: Potential Derivatizations of this compound for Functional Materials
| Functionalization Site | Reaction | Potential Application |
| Hydroxyl Group | Esterification with (meth)acryloyl chloride | Monomer for specialty polymers. |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Intermediate for dyes, liquid crystals, or electronic materials. |
| Ether Linkage | Cleavage and modification | Synthesis of novel phenol (B47542) derivatives. |
Exploration of Structural Modifications and Their Synthetic Pathways
The structural modification of this compound can lead to a diverse range of analogues with potentially new and interesting properties. Synthetic pathways to these analogues generally involve either modifying the this compound core or building the molecule from modified precursors.
One common approach is the Williamson ether synthesis, where 3,5-dimethylphenol (B42653) is reacted with a substituted two-carbon electrophile. By varying the electrophile, a wide array of derivatives with different functionalities on the ethanol (B145695) side chain can be prepared. For instance, using epichlorohydrin (B41342) instead of ethylene (B1197577) oxide would introduce a reactive epoxide group, which can be further functionalized.
Modifications to the aromatic ring can be achieved by starting with a substituted 3,5-dimethylphenol. For example, bromination of 3,5-dimethylphenol prior to the ether synthesis would yield a brominated analogue of this compound. This bromo-derivative could then be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures.
The exploration of these synthetic pathways is crucial for accessing a library of compounds that can be screened for various applications, from biological activity to materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3,5-Dimethylphenoxy)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves reacting 3,5-dimethylphenol with 1-bromo-2-methylpropane in the presence of a base (e.g., potassium carbonate) to form intermediate alkylated products. Subsequent hydrolysis or functional group modification yields this compound . Key parameters include temperature control (reflux conditions), solvent selection (methanol or ethanol for recrystallization), and stoichiometric ratios to minimize side reactions. Evidence from analogous phenoxy-ethanol syntheses highlights the importance of acidic/basic conditions for optimal electrophilic substitution .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with peaks for aromatic protons (δ 6.5–7.0 ppm) and methyl groups (δ 1.2–2.0 ppm). High-Performance Liquid Chromatography (HPLC) using a C18 column with a gradient elution (e.g., acetonitrile/water + 0.1% TFA) ensures purity (>95%). Mass spectrometry (HRMS) provides molecular weight validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in multi-step syntheses?
- Methodological Answer : For derivatives like oxadiazole or hydrazide analogs, pH control during workup is critical. For example, filtration at pH 5–6 maximizes yield by avoiding salt formation, as demonstrated in analogous phenoxy-acetate syntheses . Catalytic additives (e.g., glacial acetic acid) enhance condensation rates in Schiff base formations .
Q. How do researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. CNS effects) may arise from assay variability or structural impurities. Rigorous purity validation (HPLC) and standardized in vitro assays (e.g., MIC for antimicrobial activity, receptor-binding studies for CNS effects) are essential. Cross-referencing with structurally related compounds (e.g., metaxalone, a muscle relaxant with a similar phenoxy-oxazolidinone backbone) can clarify mechanisms .
Q. What strategies are effective for evaluating the environmental stability and degradation pathways of this compound?
- Methodological Answer : Accelerated degradation studies under controlled pH, UV exposure, and microbial activity can identify primary breakdown products. Ecological fate assessments should follow OECD guidelines, with LC-MS/MS monitoring for metabolites. Evidence from safety data sheets recommends avoiding aquatic release due to potential bioaccumulation risks .
Experimental Design and Data Analysis
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents on the phenoxy ring, while molecular docking (e.g., AutoDock Vina) identifies potential protein targets. For instance, methyl groups at the 3,5-positions enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
Q. What experimental protocols are recommended for assessing the compound’s stability under storage conditions?
- Methodological Answer : Long-term stability studies should include:
- Thermal Stability : Storage at 25°C, 40°C, and 60°C with periodic HPLC analysis.
- Light Sensitivity : Exposure to UV/Vis light (ICH Q1B guidelines).
- Humidity Effects : Accelerated testing at 75% relative humidity .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound derivatives?
- Methodological Answer : Primary neuronal cell cultures or SH-SY5Y cell lines can assess neurotoxicity/neuroprotection via MTT assays. Electrophysiological studies (patch-clamp) evaluate ion channel modulation. Comparative studies with metaxalone, a structurally related muscle relaxant, provide mechanistic insights .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anti-inflammatory properties of phenoxy-ethanol derivatives?
- Methodological Answer : Systematic modification of the phenoxy ring (e.g., halogenation, methoxy groups) and ethanol chain (e.g., esterification) followed by COX-1/COX-2 inhibition assays (ELISA) and in vivo inflammation models (e.g., carrageenan-induced paw edema) .
Tables
Table 1 : Key Synthetic Parameters for this compound Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction pH | 5–6 (during workup) | Prevents salt formation | |
| Solvent | Methanol/THF | Enhances solubility | |
| Catalytic Additive | Glacial acetic acid | Accelerates condensation |
Table 2 : Analytical Methods for Characterization
| Technique | Application | Key Observations | Reference |
|---|---|---|---|
| ¹H NMR | Structural confirmation | Aromatic protons, methyl groups | |
| HPLC | Purity validation | Retention time ~15–20 min | |
| HRMS | Molecular weight | Exact mass ± 0.001 Da |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
